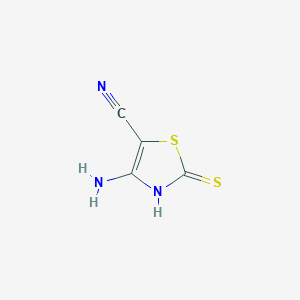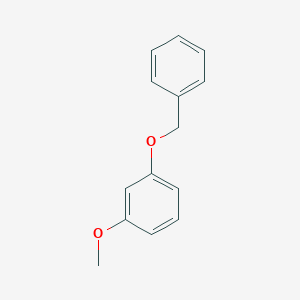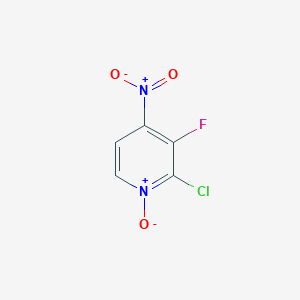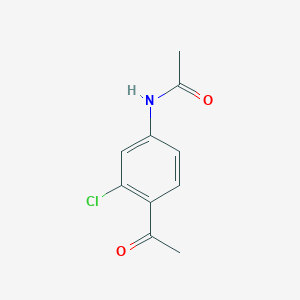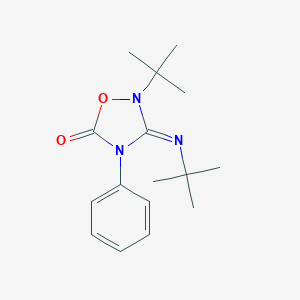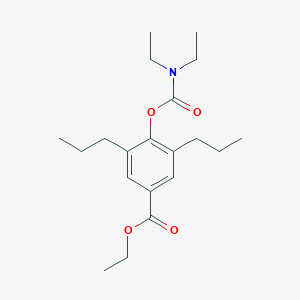
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 to protect soldiers from insect-borne diseases. Today, DEET is used by millions of people worldwide to repel mosquitoes, ticks, and other insects.
Wirkmechanismus
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate works by blocking the receptors in the insect's antennae that detect human odors. This makes it difficult for the insect to locate its target and makes the human less attractive to the insect. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate also acts as an irritant to the insect, causing it to fly away.
Biochemische Und Physiologische Effekte
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized by the liver. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been shown to have no significant effect on the nervous system or other physiological processes in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a valuable tool for researchers studying insect-borne diseases. However, Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate. One area is the development of new and more effective insect repellents. Another area is the study of the long-term effects of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate exposure on human health and the environment. Additionally, there is a need for more research on the mechanism of action of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate and how it interacts with different species of insects.
Synthesemethoden
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate is synthesized through a multi-step process that involves the reaction of 3,5-dipropylphenol with ethyl chloroformate and diethylamine. The resulting product is then treated with carbonyl diimidazole to form the final product, ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate works by interfering with the insect's ability to detect humans through their sense of smell.
Eigenschaften
CAS-Nummer |
100482-29-9 |
|---|---|
Produktname |
Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate |
Molekularformel |
C20H31NO4 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate |
InChI |
InChI=1S/C20H31NO4/c1-6-11-15-13-17(19(22)24-10-5)14-16(12-7-2)18(15)25-20(23)21(8-3)9-4/h13-14H,6-12H2,1-5H3 |
InChI-Schlüssel |
PCNNKDOJZBGEEW-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OC(=O)N(CC)CC)CCC)C(=O)OCC |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OC(=O)N(CC)CC)CCC)C(=O)OCC |
Andere CAS-Nummern |
100482-29-9 |
Synonyme |
ethyl 4-(diethylcarbamoyloxy)-3,5-dipropyl-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



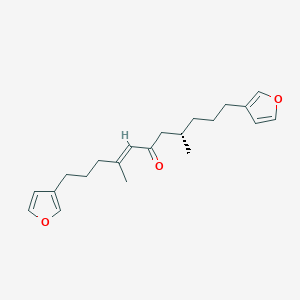
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
